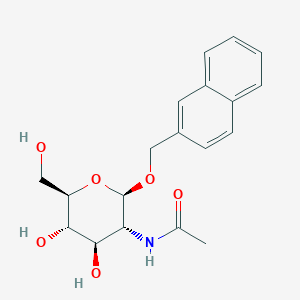

2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Übersicht

Beschreibung

2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a synthetic compound with the molecular formula C19H23NO6 and a molecular weight of 361.39 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . This compound is known for its potential antiviral properties, particularly against influenza A and HIV.

Vorbereitungsmethoden

The synthesis of 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the following steps:

Starting Materials: The synthesis begins with 2-naphthylmethanol and 2-acetamido-2-deoxy-b-D-glucopyranose.

Reaction Conditions: The reaction is carried out under mild acidic conditions to facilitate the glycosidic bond formation between the naphthylmethyl group and the glucopyranoside.

Purification: The product is purified using column chromatography to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside has several scientific research applications:

Chemistry: It is used as a substrate in enzymatic assays to study glycosidase activity.

Biology: The compound is employed in the study of carbohydrate metabolism and glycosylation processes.

Wirkmechanismus

The mechanism of action of 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with viral enzymes. By selectively targeting these enzymes, the compound obstructs their function, thereby halting viral dissemination. This mechanism is particularly effective against influenza A and HIV.

Vergleich Mit ähnlichen Verbindungen

2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside can be compared with similar compounds such as:

4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside: This compound also serves as a substrate in enzymatic assays but has different spectroscopic properties due to the nitrophenyl group.

2-Azidoethyl 2-acetamido-2-deoxy-b-D-glucopyranoside: This compound is used in click chemistry applications due to the presence of the azido group.

Biologische Aktivität

2-Naphthylmethyl 2-acetamido-2-deoxy-β-D-glucopyranoside (also referred to as 2-Naphthylmethyl GlcNAc) is a glycoside derivative that has garnered attention for its potential biological activities, particularly in the context of glycosylation processes and enzyme inhibition. This article delves into the compound's biological activity, synthesizing findings from diverse research sources.

- Molecular Formula : C19H23NO6

- CAS Number : 197574-95-1

- Molecular Weight : 365.39 g/mol

The biological activity of 2-Naphthylmethyl GlcNAc primarily involves its interaction with glycosyltransferases (GTs), which are enzymes that facilitate the transfer of sugar moieties to various substrates. The compound acts as both a substrate and an inhibitor, depending on the specific enzyme and conditions.

- Substrate Activity : In certain biochemical assays, 2-Naphthylmethyl GlcNAc has been shown to serve as a substrate for β-1,4-galactosyltransferase (GalT), facilitating glycosylation reactions essential for cellular functions .

- Inhibitory Activity : Conversely, it can inhibit the activity of specific GTs, thereby affecting glycosaminoglycan (GAG) synthesis. For instance, studies have indicated that analogs of GlcNAc can reduce the incorporation of glucosamine into GAGs, suggesting a competitive inhibition mechanism .

In Vitro Studies

A series of in vitro studies have evaluated the effects of 2-Naphthylmethyl GlcNAc on various cell types:

- Hepatocyte Cultures : Research demonstrated that this compound affects the incorporation of radiolabeled glucosamine into cellular glycoconjugates, indicating its role in modulating GAG synthesis. Specifically, one study reported a significant reduction in GAG size and quantity when hepatocytes were treated with this compound .

- Cell Viability Assays : The compound was assessed for cytotoxicity using MTT assays. Results indicated that at lower concentrations, it did not adversely affect cell viability but showed inhibitory effects on GAG synthesis at higher concentrations .

Case Studies

- Glycosylation Inhibition : A notable study involved using 2-Naphthylmethyl GlcNAc to investigate its inhibitory effects on β-1,4-GalT. The compound demonstrated a dose-dependent inhibition, providing insights into its potential use as a biochemical tool for studying glycosylation pathways .

- Viral Enzyme Interaction : The compound has also been explored for its interaction with viral enzymes, where it was found to selectively target these enzymes, suggesting potential antiviral applications.

Data Summary

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(naphthalen-2-ylmethoxy)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO6/c1-11(22)20-16-18(24)17(23)15(9-21)26-19(16)25-10-12-6-7-13-4-2-3-5-14(13)8-12/h2-8,15-19,21,23-24H,9-10H2,1H3,(H,20,22)/t15-,16-,17-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTVPDFSOUPHFE-FVVUREQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC3=CC=CC=C3C=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC3=CC=CC=C3C=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457103 | |

| Record name | 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197574-95-1 | |

| Record name | 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.